4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Description
Properties
IUPAC Name |
4-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-19-13-8-11(6-10-2-4-18-5-3-10)7-12(9-13)14(15,16)17/h7-10,18H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSOTECPELWSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464538 | |
| Record name | 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794500-99-5 | |
| Record name | 4-[[3-Methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794500-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyl Halide and Piperidine Reactions
The most direct route involves reacting 3-methoxy-5-trifluoromethylbenzyl chloride with piperidine under basic conditions. This nucleophilic substitution leverages the electrophilicity of the benzyl chloride’s α-carbon.
Reaction Conditions
- Solvent : Dichloromethane or toluene.
- Base : Potassium carbonate or sodium hydroxide.
- Temperature : 0–40°C (controlled exotherm).
- Yield : 70–85% (laboratory scale), rising to 92% with continuous flow systems.
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where piperidine’s lone pair attacks the benzyl chloride’s electrophilic carbon. Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (12–24 hours).
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Effect on Yield | Purity Impact |
|---|---|---|
| Solvent polarity ↑ | Yield ↓ (polar aprotic) | Purity ↑ |
| Temperature ↑ | Reaction time ↓ | Byproducts ↑ |
| Base strength ↑ | Conversion ↑ | Emulsification risk |
Reductive Amination Approaches
Borohydride-Mediated Reduction
A two-step process involves condensing 3-methoxy-5-trifluoromethylbenzaldehyde with piperidine to form an imine intermediate, followed by sodium borohydride reduction.
Critical Steps
- Imine Formation :
- Reduction :
Advantages
Catalytic Hydrogenation Techniques
Piperidine Ring Hydrogenation
For derivatives requiring late-stage functionalization, hydrogenation of pyridine precursors offers a viable path. A patent method outlines:
Steps
- Pyridinium Salt Formation : React 4-[4-(trifluoromethoxy)phenoxyl]pyridine with benzyl halides.
- Partial Reduction : Use sodium borohydride to generate 1,2,3,6-tetrahydro-pyridine.
- Full Hydrogenation : Catalytic hydrogenation (Pd/C, H2) to piperidine.
Table 2: Hydrogenation Efficiency
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 3 | 50 | 94 |
| Raney Ni | 5 | 70 | 88 |
| PtO2 | 10 | 25 | 82 |
Industrial Adaptation
Continuous hydrogenation reactors reduce catalyst loading by 40% while maintaining 99% purity.
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
- Nucleophilic Substitution : Low cost but generates halogenated waste.
- Reductive Amination : Higher material costs offset by reduced purification needs.
- Hydrogenation : Scalable but requires specialized equipment.
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic | 85–92 | 95–99 | High |
| Reductive Amination | 80–88 | 90–95 | Moderate |
| Hydrogenation | 82–94 | 98–99.5 | High |
Emerging Methodologies and Innovations
Scientific Research Applications
Pharmacological Applications
-
Inhibition of Serotonin Metabolism
- The compound has been identified as a non-peptide inhibitor of human tryptophan hydroxylase (TPH), which is crucial in serotonin metabolism. This inhibition is significant for treating disorders characterized by altered serotonin levels, such as:
- Anti-Tubercular Activity
- Endocannabinoid System Modulation
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the biological activity of piperidine derivatives. Key findings include:
- Substituent Effects: Modifications at specific positions on the piperidine ring significantly influence potency and selectivity against target enzymes such as MAGL (monoacylglycerol lipase) and FAAH. For instance, adding a methoxy group at the 3-position enhances selectivity for MAGL .
- Analog Development: A series of analogs were synthesized to explore variations in chemical structure while maintaining or enhancing biological activity. For example, compounds with different aryl substituents were tested for their inhibitory effects on TPH and other related enzymes .
Case Study 1: Treatment of IBS
A clinical study involving LX1031, a compound related to this compound, demonstrated clinical benefits in patients with nonconstipating IBS. The study highlighted the compound's mechanism in modulating serotonin levels to alleviate symptoms .
Case Study 2: Anti-Tubercular Screening
In a high-throughput screening of over 100,000 compounds against M. tuberculosis, derivatives of piperidine were identified with MIC values ranging from 6.3 to 23 µM, indicating their potential as novel anti-tubercular agents. Further structure-activity relationship studies aimed to enhance their physicochemical properties while retaining efficacy .
Mechanism of Action
The mechanism by which 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine exerts its effects involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The piperidine ring can enhance the compound’s ability to cross biological membranes, thereby affecting its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Substitution Patterns and Electronic Effects
The substitution pattern on the benzyl group significantly influences biological activity and receptor selectivity:
- Methoxy Group Position : In , N-benzyl piperidine derivatives with methoxy groups at para positions showed enhanced anti-Alzheimer’s activity compared to meta-substituted analogues. The 3-methoxy group in the target compound may confer steric or electronic effects distinct from para-substituted counterparts .
- Trifluoromethyl Group: Compounds with trifluoromethyl groups, such as the CCR5 antagonist Sch-417690 (), demonstrate improved receptor selectivity and oral bioavailability. The 5-CF₃ group in the target compound may similarly enhance metabolic stability and binding affinity compared to non-fluorinated analogues .
Table 1: Substituent Effects on Piperidine Derivatives
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound likely increases logP compared to non-fluorinated analogues, as seen in ’s Sch-417690, which showed enhanced membrane permeability .
- Metabolic Stability : Piperidine derivatives with electron-withdrawing groups (e.g., CF₃) often exhibit slower hepatic metabolism, as demonstrated by the prolonged half-life of CCR5 antagonists .
Biological Activity
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine, with the CAS number 794500-99-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR) as supported by various studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methoxy and trifluoromethyl group on the benzyl moiety. The presence of these functional groups is believed to enhance its lipophilicity and modulate its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on:
- Monoacylglycerol lipase (MAGL) : This enzyme plays a crucial role in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, which are associated with various therapeutic effects including analgesia and anti-inflammatory properties .
- Fatty acid amide hydrolase (FAAH) : Similar to MAGL, FAAH is involved in the metabolism of endocannabinoids. Compounds that inhibit FAAH can enhance the effects of cannabinoids by preventing their breakdown .
Inhibition Studies
A series of studies have evaluated the inhibitory potency of this compound against MAGL. The following table summarizes key findings from these studies:
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | MAGL | 2.5 | |
| Benzoylpiperidine derivative | MAGL | 0.84 | |
| JZL-184 (reference inhibitor) | MAGL | 1.0 |
The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, suggesting that this compound exhibits potent inhibition similar to established inhibitors.
Anticancer Activity
Recent investigations have highlighted the compound's antiproliferative effects on various cancer cell lines. For instance:
- Human Breast Cancer Cells : The compound showed significant activity against MDA-MB-231 and MCF-7 cell lines with IC50 values ranging from 19.9 to 75.3 µM, indicating potential as an anticancer agent .
Neuropharmacological Effects
The compound has also been assessed for its neuropharmacological properties, particularly regarding its affinity for serotoninergic and dopaminergic receptors:
- Serotonin Receptors : It displayed notable affinity for several serotonin receptor subtypes (5-HT2A, D1, D2), suggesting potential applications in treating mood disorders .
Structure-Activity Relationship (SAR)
The substitution pattern on the piperidine ring significantly influences the biological activity of related compounds. Research indicates that:
Chemical Reactions Analysis
Reactivity of the Piperidine Ring
The piperidine nitrogen exhibits basicity (pKₐ ~10–11), enabling protonation under acidic conditions. This property facilitates salt formation, as seen in its hydrochloride derivative . Key reactions include:
-
Alkylation/Acylation : The secondary amine can undergo alkylation with alkyl halides or acylation with acid chlorides. For example, Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C–25°C is a common strategy to block the nitrogen during synthetic modifications .
-
Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), the piperidine ring may undergo dehydrogenation to form pyridine derivatives, though this has not been explicitly documented for this compound.
Methoxy Group
The methoxy group (-OCH₃) can undergo demethylation using strong acids (e.g., HBr/AcOH) or Lewis acids (BBr₃) to form a phenolic hydroxyl group. This reaction is critical for generating metabolites or derivatives with enhanced polarity .
Trifluoromethyl Group
The -CF₃ group is typically inert under mild conditions but can participate in nucleophilic aromatic substitution (NAS) under extreme conditions (e.g., high-temperature reactions with strong bases like NaNH₂). For example, substitution with amines or thiols may occur at the para position relative to the methoxy group .
Protection/Deprotection Strategies
-
Boc Protection : The piperidine nitrogen is protected using Boc₂O in DCM, enabling selective functionalization of other groups .
-
Deprotection : Treatment with HCl in dioxane or TFA removes the Boc group, regenerating the free amine .
Cross-Coupling Reactions
The benzyl aromatic ring can engage in Suzuki-Miyaura couplings if a halogen substituent is introduced. For instance, bromination at the para position (relative to -OCH₃) would enable palladium-catalyzed coupling with aryl boronic acids .
Comparative Reactivity with Structural Analogs
Biological Derivatization
In medicinal chemistry, this compound’s derivatives are explored for antibacterial activity. For example, introducing a carbothioamide group at the piperidine nitrogen (via reaction with thiocarbonyldiimidazole) enhances inhibition of bacterial phosphopantetheinyl transferases .
Stability Under Physiological Conditions
The compound remains stable at neutral pH but may hydrolyze under strongly acidic (pH <2) or basic (pH >12) conditions, particularly at the benzyl ether or piperidine nitrogen.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the benzyl group (e.g., methoxy and trifluoromethyl substitutions via nucleophilic aromatic substitution or cross-coupling reactions). Piperidine ring formation may involve reductive amination or cyclization. Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) for substitutions .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization.
- Purity validation using HPLC (>98%) and NMR (e.g., absence of residual solvents or byproducts) .
Q. How can the physicochemical properties (e.g., solubility, logP) of this compound be experimentally determined?
- Methodology :
-
Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.
-
logP : Determine via shake-flask method with octanol/water partitioning followed by LC-MS quantification .
-
Stability : Assess under varying pH (1–13), temperature (4°C–40°C), and light exposure using accelerated stability studies .
Property Method Typical Value Melting Point DSC ~150–160°C (estimated) logP Shake-flask/LC-MS ~2.5–3.5 (predicted) Aqueous Solubility UV-Vis (pH 7.4 buffer) <1 mg/mL (low)
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data for piperidine derivatives?
- Methodology :
- Cross-validate assays using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for GPCR targets) .
- Control for stereochemistry: Enantiomers may exhibit divergent activities; use chiral HPLC to confirm enantiomeric purity .
- Address batch variability by standardizing synthesis protocols and quantifying impurities (e.g., residual trifluoromethyl precursors via GC-MS) .
Q. How can computational modeling guide the optimization of this compound for target selectivity (e.g., CCR5 vs. other GPCRs)?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with methoxy group, hydrophobic contacts with trifluoromethyl) .
- Use molecular dynamics simulations to assess binding stability under physiological conditions.
- Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .
Q. What in vitro models are suitable for evaluating metabolic stability and identifying major metabolites?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use high-resolution MS (HRMS) with collision-induced dissociation (CID) to fragment and annotate metabolites .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. How can enantiomer separation be achieved for chiral analogs of this compound?
- Methodology :
- Chiral Chromatography : Utilize polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Enzymatic Resolution : Employ lipases or esterases for kinetic resolution of racemic mixtures .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC₅₀ values for similar piperidine derivatives.
- Resolution :
Verify assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) .
Confirm compound integrity (e.g., degradation under assay conditions via stability testing) .
Standardize cell lines (e.g., HEK293 vs. CHO may express varying receptor levels) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
